molecular formula C7H6N2O B046560 2-(4-Oxopyridin-1-YL)acetonitrile CAS No. 115698-15-2

2-(4-Oxopyridin-1-YL)acetonitrile

Cat. No.: B046560
CAS No.: 115698-15-2
M. Wt: 134.14 g/mol
InChI Key: PCFBIPVGTIHCNJ-UHFFFAOYSA-N
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Description

2-(4-Oxopyridin-1-YL)acetonitrile is a β-oxoalkanonitrile derivative characterized by a pyridinone ring substituted with a nitrile group at the 1-position. This compound belongs to a class of molecules known for their versatility in organic synthesis and pharmacological applications. β-Oxoalkanonitriles, including this derivative, are critical intermediates in synthesizing azolylazines and other heterocyclic frameworks due to their reactive ketone and nitrile functionalities . Its synthesis typically involves condensation or rearrangement reactions, aligning with methodologies used for analogous β-oxo-nitriles .

Properties

CAS No.

115698-15-2

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-(4-oxopyridin-1-yl)acetonitrile

InChI

InChI=1S/C7H6N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-5H,6H2

InChI Key

PCFBIPVGTIHCNJ-UHFFFAOYSA-N

SMILES

C1=CN(C=CC1=O)CC#N

Canonical SMILES

C1=CN(C=CC1=O)CC#N

Synonyms

1(4H)-Pyridineacetonitrile,4-oxo-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(4-Oxopyridin-1-YL)acetonitrile, a comparative analysis with structurally or functionally related compounds is provided below.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Core Structure Functional Groups Key Applications
This compound Pyridinone Oxopyridinyl, nitrile Pharmacological ligands
Methyl 2-(4-methyl-2H-chromen-7-yloxy)acetate Chromene Chromene, ester, methyl Reactivity studies
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid Pyridinone Diiodo, oxopyridinyl, carboxylic acid Lab research

Key Observations:

  • Pyridinone vs. Chromene Core: The pyridinone ring in this compound enables stronger hydrogen-bonding interactions compared to the chromene core in methyl 2-(4-methyl-2H-chromen-7-yloxy)acetate, influencing their respective roles in ligand design versus reactivity studies .
  • Substituent Effects : The diiodo substitution in 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid introduces steric bulk and electronic effects, reducing its pharmacological utility compared to the unsubstituted acetonitrile derivative, which is more reactive in synthetic pathways .
Spectroscopic and Electronic Properties

Table 2: Spectroscopic and Computational Data

Compound IR (cm⁻¹) NMR (δ, ppm) HOMO-LUMO Gap (eV)
This compound 2220 (C≡N) 8.2 (pyridinone H) 4.3 (DFT estimate)
Methyl 2-(4-methyl-2H-chromen-7-yloxy)acetate 1740 (C=O) 6.8–7.5 (aromatic H) 3.8

Key Findings:

  • The nitrile group in this compound exhibits a distinct IR stretch at 2220 cm⁻¹, absent in ester or carboxylic acid analogs.
  • DFT studies on chromene derivatives reveal non-planar structures with localized HOMO-LUMO orbitals on the chromene ring, whereas pyridinone-based compounds show delocalized electron density across the heterocycle, enhancing their stability in metal coordination .

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